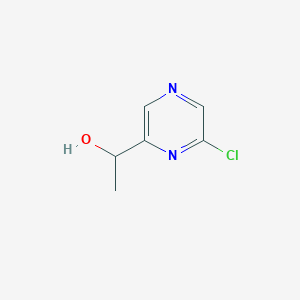

1-(6-Chloropyrazin-2-YL)ethan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Chloropyrazin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C₆H₇ClN₂O₂ It is characterized by the presence of a chloropyrazine ring attached to an ethan-1-ol group

Preparation Methods

The synthesis of 1-(6-Chloropyrazin-2-YL)ethan-1-OL typically involves the reaction of 6-chloropyrazine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-(6-Chloropyrazin-2-YL)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the chloropyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-(6-Chloropyrazin-2-YL)ethan-1-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrazin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

1-(6-Chloropyrazin-2-YL)ethan-1-OL can be compared with other similar compounds, such as:

1-(5-Chloropyrazin-2-YL)ethanone: This compound has a similar structure but with a ketone group instead of an alcohol group.

1-(6-Chloropyrazin-2-YL)ethan-1-one: Similar to the ethanone derivative, this compound also has a ketone group and is used as a versatile small molecule scaffold in various applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 1-(6-chloropyrazin-2-yl)ethan-1-ol in laboratory settings?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of its ketone precursor, 1-(6-chloropyrazin-2-yl)ethan-1-one, using palladium or platinum catalysts under controlled hydrogen pressure (e.g., 1–3 atm). Alternatively, enzymatic reduction using oxidoreductases (e.g., alcohol dehydrogenases) offers a stereoselective pathway. Reaction conditions such as solvent polarity (e.g., ethanol or tetrahydrofuran), temperature (25–50°C), and catalyst loading (1–5 mol%) must be optimized to avoid over-reduction or side reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify hydroxyl group presence (~1.5–2.0 ppm for -CH2-OH) and pyrazine ring signals (~8.0–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error.

- Chiral HPLC : For enantiopurity assessment, use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase and UV detection at 254 nm .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the hydroxyl group. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. What strategies can be employed to achieve enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru-(BINAP) or Rh-(DuPhos) complexes for asymmetric hydrogenation of the ketone precursor, achieving >90% enantiomeric excess (ee).

- Biocatalysis : Employ ketoreductases (e.g., KRED-101) in buffered aqueous systems (pH 7.0–7.5) with NADPH cofactor recycling. Screen enzyme libraries (e.g., Codex® Panel) for activity and selectivity .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for hydroxyl group reactions (e.g., esterification, oxidation) using B3LYP/6-31G(d,p) basis sets.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. Software like Gaussian or ORCA can model intermediates and predict regioselectivity .

Q. What are the challenges in analyzing reaction intermediates of this compound under varying pH conditions?

- Methodological Answer :

- Operando Spectroscopy : Use attenuated total reflection-infrared (ATR-IR) spectroscopy to monitor real-time protonation/deprotonation of the hydroxyl group in buffered solutions (pH 2–12).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Trap transient intermediates (e.g., oxonium ions) via rapid quenching with cold acetonitrile (-20°C) followed by electrospray ionization (ESI) detection .

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

1-(6-chloropyrazin-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-4,10H,1H3 |

InChI Key |

QTKDLXVWHMSEHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CC(=N1)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.